An In-depth Technical Guide to 2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine: Synthesis, Properties, and Medicinal Chemistry Applications
An In-depth Technical Guide to 2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine: Synthesis, Properties, and Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of approved drugs and biologically active compounds.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical and pharmacological properties. Among the myriad of possible substitutions, the incorporation of an aryl group at the 2-position and a methyl group at the 6-position creates a 2-aryl-6-methylpyridine framework with significant potential in drug discovery. This guide focuses on a specific derivative, 2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine , a molecule that combines the established 2-aryl-6-methylpyridine core with the unique electronic properties of a trifluoromethyl-substituted phenyl ring.
The introduction of a trifluoromethyl (CF3) group is a widely employed strategy in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[3][4] This guide will provide a comprehensive overview of the synthesis, chemical and physical properties, spectral characteristics, and potential applications of 2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine, offering valuable insights for researchers in the field of drug development.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| CAS Number | 1261758-54-6 | Vendor Information |
| Molecular Formula | C₁₃H₁₀F₃N | Calculated |
| Molecular Weight | 237.22 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on similar 2-arylpyridine structures |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | General solubility of similar organic compounds |
| pKa | The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effect of the trifluoromethylphenyl group. | The trifluoromethyl group is a strong electron-withdrawing group, which reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity.[3] |
Synthesis and Mechanistic Insights
The most versatile and widely adopted method for the synthesis of 2-aryl-6-methylpyridines is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a pyridine derivative and a boronic acid or ester.
Proposed Synthetic Route: Suzuki-Miyaura Coupling
A logical and efficient synthesis of 2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine involves the coupling of 2-bromo-6-methylpyridine with 3-(trifluoromethyl)phenylboronic acid.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of 2-Aryl-6-methylpyridines
This protocol is adapted from established procedures for the synthesis of similar 2-arylpyridines.[5][7]
Materials:
-
2-Bromo-6-methylpyridine
-
3-(Trifluoromethyl)phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or dimethoxyethane)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 2-bromo-6-methylpyridine (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.
-
Anhydrous Solvent: Water can lead to protodeboronation of the boronic acid, a competing side reaction that reduces the yield of the desired product.
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.[6]
-
Catalyst Choice: Different palladium catalysts exhibit varying reactivity depending on the substrates. Pd(dppf)Cl₂ is often a robust choice for heteroaryl couplings.
Spectral Characterization (Predicted)
As experimental spectra for 2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine are not available, the following are predicted spectral characteristics based on data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on both the pyridine and phenyl rings.
-
Methyl Protons (CH₃): A singlet is expected around δ 2.5-2.7 ppm.[8]
-
Pyridine Protons: Three signals are expected in the aromatic region (δ 7.0-8.5 ppm), likely a triplet and two doublets, corresponding to the three protons on the pyridine ring.
-
Phenyl Protons: Four signals are expected in the aromatic region (δ 7.5-8.0 ppm) for the four protons on the trifluoromethylphenyl ring, showing complex coupling patterns.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Methyl Carbon (CH₃): A signal is expected around δ 20-25 ppm.
-
Pyridine Carbons: Five distinct signals are expected in the aromatic region (δ 120-160 ppm).
-
Phenyl Carbons: Six signals are expected in the aromatic region, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The trifluoromethyl carbon itself will also appear as a quartet.
-
Trifluoromethyl Carbon (CF₃): A quartet is expected in the region of δ 120-130 ppm with a large ¹JCF coupling constant.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. The trifluoromethyl group will give a single, sharp signal.
-
CF₃ Group: A singlet is expected in the range of δ -60 to -65 ppm (relative to CFCl₃). The exact chemical shift is sensitive to the electronic environment of the aromatic ring.[9][10]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C and C=N stretching (aromatic rings): ~1400-1600 cm⁻¹[11][12]
-
C-F stretching (CF₃ group): Strong absorptions in the range of 1100-1350 cm⁻¹
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 237.
-
Molecular Ion (M⁺): m/z 237
-
Fragmentation: Common fragmentation patterns for arylpyridines involve cleavage of the bond between the two rings and fragmentation of the pyridine ring.[13][14][15] The loss of a fluorine atom or the entire CF₃ group might also be observed.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine is influenced by the interplay of the electron-rich methyl group, the electron-deficient pyridine ring, and the strongly electron-withdrawing trifluoromethylphenyl substituent.
-
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide, which can be a useful intermediate for further functionalization.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the phenyl ring can undergo electrophilic substitution, with the trifluoromethyl group directing meta to itself.
-
Nucleophilic Aromatic Substitution: The trifluoromethyl group activates the phenyl ring towards nucleophilic aromatic substitution, although this is less common for pyridine rings unless further activated.
-
Reactivity of the Methyl Group: The methyl group can be a site for functionalization, for example, through oxidation or halogenation.
Medicinal Chemistry Relevance
The 2-aryl-6-methylpyridine scaffold is a key structural motif in a number of biologically active molecules. The introduction of the 3-(trifluoromethyl)phenyl group can impart several desirable properties for drug candidates:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.[3]
-
Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral absorption.[3]
-
Modulation of Receptor Binding: The electronic and steric properties of the trifluoromethyl group can influence the binding affinity and selectivity of a molecule for its biological target.
Derivatives of 2-arylpyridines have shown a wide range of pharmacological activities, including but not limited to:
-
Kinase Inhibitors: Many kinase inhibitors incorporate the 2-arylpyridine scaffold, which can form key hydrogen bonding interactions with the hinge region of the kinase domain.
-
GPCR Ligands: The 2-methyl-6-arylpyridine structure is found in compounds targeting G-protein coupled receptors, such as the mGluR5 antagonist MPEP (2-Methyl-6-(phenylethynyl)pyridine).[16]
-
Anticancer and Anti-inflammatory Agents: The pyridine ring is a common feature in molecules with demonstrated anticancer and anti-inflammatory properties.
Caption: The influence of the 2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine scaffold on drug-like properties and potential therapeutic applications.
Conclusion
2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine represents a fascinating molecular scaffold for drug discovery. While specific experimental data for this compound remains elusive in publicly accessible literature, a comprehensive understanding of its properties and potential can be derived from the well-established chemistry of its constituent parts. The strategic combination of a 2-aryl-6-methylpyridine core with a trifluoromethyl substituent offers a promising avenue for the development of novel therapeutics with enhanced metabolic stability and tailored pharmacological profiles. This guide provides a foundational understanding for researchers looking to explore the synthesis and application of this and related compounds in their drug discovery endeavors. Further experimental investigation into the precise physicochemical and biological properties of this molecule is warranted to fully unlock its therapeutic potential.
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